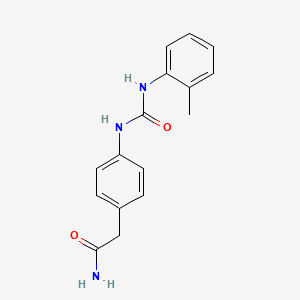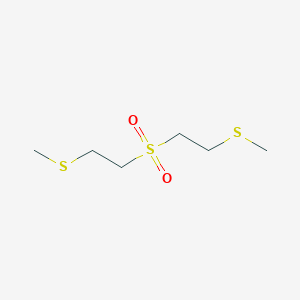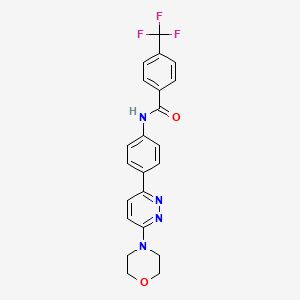
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential as therapeutic agents, particularly in the treatment of gastrointestinal disorders, cancer, and as antibacterial agents. The structure of this compound suggests that it may have interesting chemical and biological properties due to the presence of the morpholine ring, the pyridazine moiety, and the trifluoromethyl group.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of an appropriate amine with a substituted benzoyl chloride or an acid anhydride. In the case of morpholine-containing benzamides, the synthesis may involve the use of morpholine as the amine component. For example, the synthesis of related compounds has been reported through the condensation of substituted isocyanates with morpholine-containing amines . The specific synthesis route for "N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide" is not detailed in the provided papers, but it likely follows similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using techniques such as NMR, FT-IR, MS, and X-ray crystallography. For instance, the crystal structure of a related compound was determined using X-ray diffraction, confirming the molecular geometry . The presence of the morpholine ring and the trifluoromethyl group can influence the molecular conformation and packing in the solid state, which can be further analyzed using computational methods such as DFT .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the amide group. The reactivity of the compound can be influenced by the substituents on the benzamide core. For example, the presence of a trifluoromethyl group can increase the electrophilic character of the carbonyl carbon, potentially affecting its reactivity . The morpholine ring can also participate in reactions, such as ring-opening, under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties . The morpholine ring can contribute to the basicity of the compound, potentially affecting its solubility in aqueous solutions. The chemical stability of the compound can be assessed through studies of its reactivity and susceptibility to hydrolysis or oxidation.
科学的研究の応用
Synthesis and Biological Activity
Research has been conducted on the synthesis and biological activity of compounds that share structural components with the chemical of interest, focusing on their potential applications in cancer treatment and their distinct inhibitory effects on cancer cell proliferation. For instance, studies on the synthesis and crystal structure of similar compounds reveal their effective inhibition against various cancer cell lines, highlighting their significance in medicinal chemistry and oncology research (Lu et al., 2017) (Ji et al., 2018).
Antifungal Activity
Another area of interest is the synthesis and characterization of derivatives and their complexes for antifungal applications. Compounds with morpholino and thiocarbonyl functionalities have been studied for their antifungal activity against major pathogens, contributing valuable insights into the development of new antifungal agents (Weiqun et al., 2005).
Synthetic Methodologies
The exploration of synthetic methodologies for creating compounds with morpholine components is also prominent. These studies not only provide new synthetic routes but also contribute to the understanding of chemical reactions and structures relevant to the compound of interest, such as the creation of various derivatives through reactions with acetylene and amines, showcasing innovative approaches to synthetic chemistry (Shainyan et al., 2019).
Antimicrobial and Antiproliferative Activities
Further investigations include the design and synthesis of benzamide derivatives for their antiproliferative activities against different cancer cell lines, as well as studies on their antimicrobial properties. These works underline the versatility of compounds related to N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide in various biological applications, providing a foundation for future drug discovery and development (Wang et al., 2015) (Bektaş et al., 2007).
特性
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c23-22(24,25)17-5-1-16(2-6-17)21(30)26-18-7-3-15(4-8-18)19-9-10-20(28-27-19)29-11-13-31-14-12-29/h1-10H,11-14H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCUGHJBZILBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

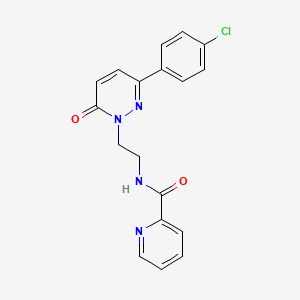
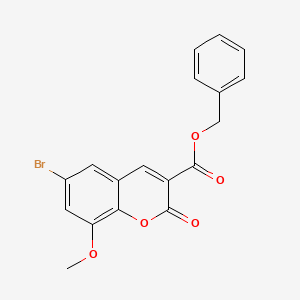
![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)
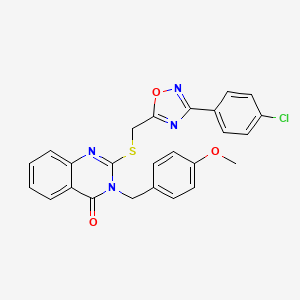
![1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2500830.png)
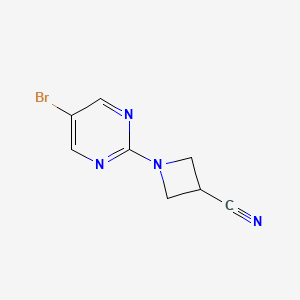
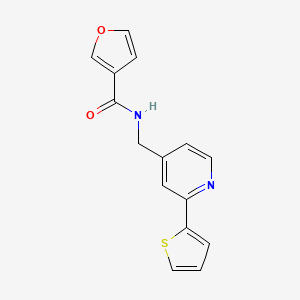
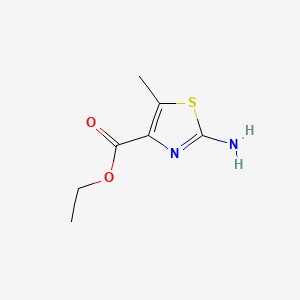
![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2500840.png)
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)
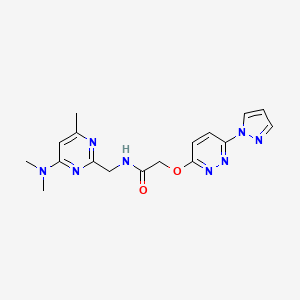
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2500844.png)
